SR-3029

Übersicht

Beschreibung

SR 3029 ist ein potenter und hochspezifischer Inhibitor der Caseinkinase 1 Delta und der Caseinkinase 1 Epsilon. Diese Kinasen sind an verschiedenen zellulären Prozessen beteiligt, darunter die Regulierung der zirkadianen Rhythmen, die Zellteilung und die Apoptose. SR 3029 hat ein großes Potenzial in der wissenschaftlichen Forschung gezeigt, insbesondere in den Bereichen der Krebsbiologie und der molekularen Pharmakologie .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SR 3029 umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Die wichtigsten Schritte sind:

Bildung der Kernstruktur: Dies beinhaltet die Reaktion von spezifischen aromatischen Verbindungen unter kontrollierten Bedingungen, um die Kernstruktur von SR 3029 zu bilden.

Funktionalisierung: Verschiedene funktionelle Gruppen werden durch Reaktionen wie Halogenierung, Nitrierung und Reduktion in die Kernstruktur eingeführt.

Endmontage: Die endgültige Verbindung wird durch eine Reihe von Kupplungsreaktionen zusammengesetzt, wobei häufig palladiumkatalysierte Kreuzkupplungsverfahren eingesetzt werden.

Industrielle Produktionsmethoden

Die industrielle Produktion von SR 3029 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Durchflusschemie und automatisierte Synthese werden häufig eingesetzt, um die Effizienz und Skalierbarkeit zu verbessern .

Wissenschaftliche Forschungsanwendungen

SR 3029 has a wide range of scientific research applications:

Cancer Biology: SR 3029 has been shown to inhibit the growth of various cancer cell lines, including breast cancer and melanoma.

Molecular Pharmacology: The compound is used to study the role of casein kinase 1 delta and casein kinase 1 epsilon in cellular processes and to develop new therapeutic strategies.

Circadian Rhythm Research: SR 3029 is used to investigate the regulation of circadian rhythms and the potential for developing treatments for circadian rhythm disorders.

Drug Development: The compound serves as a lead compound in the development of new drugs targeting casein kinase 1 delta and casein kinase 1 epsilon

Wirkmechanismus

Target of Action

SR-3029 is a potent and ATP competitive inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε) , with IC50s of 44 nM and 260 nM, respectively . These kinases play a key role in regulating translation initiation in blood cancers .

Mode of Action

This compound interacts with its targets, CK1δ and CK1ε, by competing with ATP, thereby inhibiting the kinase activity of these proteins . This inhibition leads to a decrease in the phosphorylation of downstream targets such as 4E-BP1 and p70S6K, which are key regulators of translation initiation .

Pharmacokinetics

It’s known that this compound is an atp-competitive inhibitor , suggesting that it may have good bioavailability due to its ability to compete with ATP for binding to its target proteins

Biochemische Analyse

Biochemical Properties

SR-3029 interacts with key enzymes and proteins such as CK1δ and CK1ε, and it has been found to inhibit these enzymes effectively . The IC50 values for CK1δ and CK1ε are 44 nM and 260 nM, respectively . The nature of these interactions is competitive, with this compound competing with ATP .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in multiple myeloma cells, this compound is necessary to sustain mitochondrial metabolism . It also exhibits inhibitory effects on A375 cells .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It competes with ATP for binding to CK1δ and CK1ε, thereby inhibiting these enzymes . This inhibition disrupts the phosphorylation of certain proteins, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . For instance, in multiple myeloma cells, this compound treatment led to the suppression of genes involved in oxidative phosphorylation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For example, at a dosage of 20 mg/kg daily, this compound exhibited anti-tumor effects in tumor xenografts with no overt toxicity in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CK1δ and CK1ε, and its inhibition of these enzymes leads to changes in metabolic flux or metabolite levels .

Transport and Distribution

Its effects on cellular function suggest that it may interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are also yet to be fully understood. Given its impact on cellular metabolism and signaling pathways, it is likely that this compound may be directed to specific compartments or organelles within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SR 3029 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of SR 3029.

Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, and reduction.

Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of SR 3029 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SR 3029 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: SR 3029 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb der Verbindung zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind bei der Modifikation von SR 3029 üblich.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile Reagenzien wie Natriumazid und Kaliumcyanid werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

SR 3029 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Krebsbiologie: Es wurde gezeigt, dass SR 3029 das Wachstum verschiedener Krebszelllinien hemmt, darunter Brustkrebs und Melanom.

Molekulare Pharmakologie: Die Verbindung wird verwendet, um die Rolle der Caseinkinase 1 Delta und der Caseinkinase 1 Epsilon in zellulären Prozessen zu untersuchen und neue therapeutische Strategien zu entwickeln.

Forschung zu zirkadianen Rhythmen: SR 3029 wird verwendet, um die Regulation der zirkadianen Rhythmen und das Potenzial zur Entwicklung von Behandlungen für zirkadiane Rhythmusstörungen zu untersuchen.

Arzneimittelentwicklung: Die Verbindung dient als Leitverbindung bei der Entwicklung neuer Medikamente, die auf Caseinkinase 1 Delta und Caseinkinase 1 Epsilon abzielen

Wirkmechanismus

SR 3029 entfaltet seine Wirkung, indem es die Aktivität von Caseinkinase 1 Delta und Caseinkinase 1 Epsilon hemmt. Diese Kinasen sind an der Phosphorylierung verschiedener Substrate beteiligt, darunter Proteine, die die Zellteilung und die Apoptose regulieren. Durch die Hemmung dieser Kinasen stört SR 3029 diese Prozesse, was zu einer Unterdrückung des Tumorwachstums und anderen zellulären Effekten führt. Die Verbindung beeinflusst auch die nukleäre Lokalisation von Beta-Catenin, einem wichtigen Regulator der Genexpression in Krebszellen .

Vergleich Mit ähnlichen Verbindungen

SR 3029 ist einzigartig in seiner hohen Spezifität und Potenz als Inhibitor von Caseinkinase 1 Delta und Caseinkinase 1 Epsilon. Ähnliche Verbindungen sind:

IC261: Ein weiterer Inhibitor von Caseinkinase 1 Delta, jedoch mit geringerer Spezifität und Potenz im Vergleich zu SR 3029.

Silmitasertib: Ein Caseinkinase 2-Inhibitor, der auf eine andere Kinase abzielt, aber einige überlappende Wirkungen mit SR 3029 hat.

CK1-IN-3: Ein weniger potenter Inhibitor von Caseinkinase 1 Delta und Caseinkinase 1 Epsilon, der hauptsächlich in der Vorforschung eingesetzt wird.

SR 3029 zeichnet sich durch seine hohe Spezifität aus, was es zu einem wertvollen Werkzeug sowohl in der Grundlagenforschung als auch in der Arzneimittelentwicklung macht.

Eigenschaften

IUPAC Name |

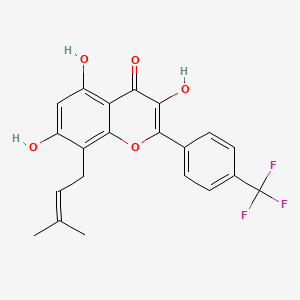

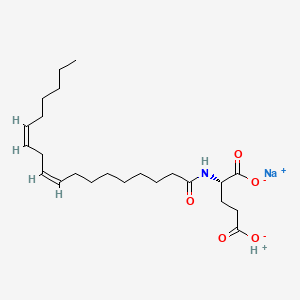

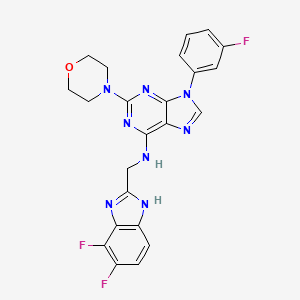

N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-morpholin-4-ylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F3N8O/c24-13-2-1-3-14(10-13)34-12-28-20-21(31-23(32-22(20)34)33-6-8-35-9-7-33)27-11-17-29-16-5-4-15(25)18(26)19(16)30-17/h1-5,10,12H,6-9,11H2,(H,29,30)(H,27,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBMEQPREMCWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C3C(=N2)N(C=N3)C4=CC(=CC=C4)F)NCC5=NC6=C(N5)C=CC(=C6F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F3N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of SR-3029?

A1: this compound is a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε) [, , , , , , , ]. By inhibiting these kinases, this compound disrupts multiple cellular processes, including:

- Wnt/β-catenin signaling: In several cancer types, this compound inhibits the Wnt/β-catenin pathway by preventing nuclear accumulation of β-catenin, thus reducing the expression of its target genes like MYC, CCND1 and WNT3 [, , ].

- Translation initiation: In blood cancers, this compound disrupts translation initiation by repressing 4E-BP1 and p70S6K phosphorylation and inhibiting eIF4F complex assembly []. This leads to reduced protein synthesis of critical genes, including the oncogene C-MYC [].

- Gemcitabine metabolism: this compound upregulates deoxycytidine kinase (dCK), the rate-limiting enzyme responsible for activating gemcitabine, thereby sensitizing pancreatic and bladder cancer cells to this chemotherapeutic agent [, ].

Q2: How does this compound's activity differ between blood cancers and solid tumors?

A2: Interestingly, this compound demonstrates distinct mechanisms of action in blood cancers compared to solid tumors []:

- Blood cancers: this compound primarily targets translation initiation by inhibiting 4E-BP1 and p70S6K phosphorylation and eIF4F assembly, leading to reduced protein synthesis [].

- Solid tumors: this compound primarily acts by inhibiting the Wnt/β-catenin pathway, leading to decreased expression of β-catenin target genes [, ].

Q3: What is the significance of CK1δ being an mRNA cap-associated protein?

A3: The discovery that CK1δ associates with the mRNA m7G cap provides crucial insight into its role in regulating translation initiation []. This interaction suggests that CK1δ directly influences the formation of the translation initiation complex, ultimately controlling protein synthesis [].

Q4: What is the therapeutic potential of this compound in multiple myeloma?

A4: this compound shows promise as a therapeutic agent for multiple myeloma, demonstrating potent activity against both drug-sensitive and drug-resistant myeloma cells []. Specifically:

- In vitro and ex vivo: this compound effectively kills a wide range of multiple myeloma cell lines and primary patient samples, including those resistant to standard treatments like bortezomib and lenalidomide [, ].

- In vivo: In mouse models of multiple myeloma, this compound treatment reduces tumor burden and significantly improves survival [, ].

- Metabolic vulnerability: Studies suggest that this compound suppresses key metabolic pathways in multiple myeloma cells, highlighting a potential therapeutic vulnerability that can be exploited [].

Q5: How does this compound enhance the efficacy of gemcitabine in pancreatic and bladder cancers?

A5: this compound enhances the efficacy of gemcitabine by increasing the expression of deoxycytidine kinase (dCK), the enzyme responsible for converting gemcitabine into its active metabolite [, , ]. This synergistic effect results in increased sensitivity of pancreatic and bladder cancer cells to gemcitabine treatment [, , ].

Q6: What preclinical evidence supports the use of this compound in triple-negative breast cancer (TNBC)?

A6: Preclinical studies have demonstrated the efficacy of this compound in TNBC models:

- In vitro: this compound selectively induces apoptosis in TNBC cells, particularly those with high CK1δ expression and nuclear β-catenin, a marker of poor prognosis [, ].

- In vivo: this compound treatment leads to significant tumor regression in orthotopic xenograft models of TNBC, including patient-derived xenografts (PDX) [, ].

- Metastasis inhibition: this compound also demonstrates the ability to inhibit TNBC cell invasion and reduce metastasis formation in vivo [].

Q7: Are there any biomarkers that can predict response to this compound therapy?

A7: Current research suggests that several biomarkers may be predictive of response to this compound:

- CK1δ expression: Tumors with high CK1δ expression are more likely to be sensitive to this compound treatment [, , ].

- Nuclear β-catenin: The presence of nuclear β-catenin, a marker of active Wnt signaling, correlates with this compound sensitivity in certain cancers like TNBC [, ].

- Wnt pathway mutations: Patients with mutations in the Wnt/β-catenin pathway, particularly in multiple myeloma, may be more responsive to this compound [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

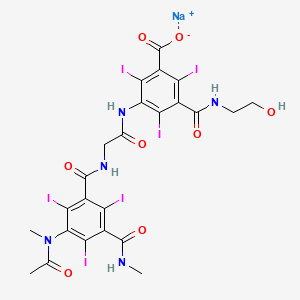

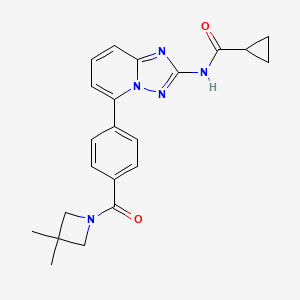

![1-[3-(2-Pyrrolidin-1-ylethoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one](/img/structure/B610897.png)